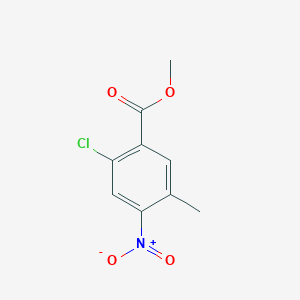
Methyl 2-chloro-5-methyl-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methyl 2-chloro-5-methyl-4-nitrobenzoate typically involves the nitration of methyl 2-chloro-5-methylbenzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 2-chloro-5-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 2-chloro-5-methyl-4-nitrobenzoate is used in scientific research for various applications, including:
作用機序
The mechanism of action of Methyl 2-chloro-5-methyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical reactions .
類似化合物との比較
Methyl 2-chloro-5-methyl-4-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: This compound has a similar structure but with the chlorine and nitro groups in different positions.
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate: This compound contains additional bromine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
生物活性
Methyl 2-chloro-5-methyl-4-nitrobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to:
- Antimicrobial Activity : Nitro compounds are known for their potential to inhibit bacterial growth. The reduction of the nitro group can produce reactive species that disrupt cellular functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways in microorganisms and potentially in human cells as well.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted benzoates can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cell lines. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
Case Studies
- Antibacterial Activity : A study demonstrated that similar nitrobenzoate compounds exhibited minimal inhibitory concentrations (MICs) against Gram-positive bacteria ranging from <0.03125 to 0.25 μg/mL. This suggests that this compound may have comparable efficacy .
- Enzyme Inhibition : Research on related compounds has shown that they can selectively inhibit carbonic anhydrase isozymes, which are critical for various physiological processes. This compound's structural similarities suggest it may also exhibit such inhibitory effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro and nitro groups | Antimicrobial, potential enzyme inhibitor |
| Methyl 4-chloro-2-methyl-5-nitrobenzoate | Different positioning of groups | Similar antimicrobial properties |
| Methyl 2-chloro-5-methoxy-4-nitrobenzoate | Methoxy instead of methyl | Antifungal and antimicrobial activity |
特性
IUPAC Name |
methyl 2-chloro-5-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXABNFJJVGOGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














